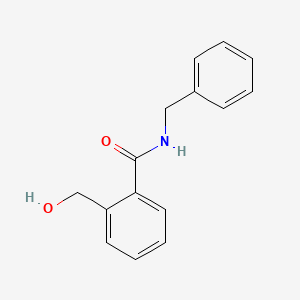

N-benzyl-2-(hydroxymethyl)benzamide

描述

Overview of Benzamide (B126) Core Scaffolds in Chemical Research

The benzamide scaffold is a privileged structure in chemical research, particularly in the field of medicinal chemistry. researchgate.netwalshmedicalmedia.com This is due to its ability to form key interactions with biological targets and its synthetic tractability, which allows for the creation of large libraries of derivatives. nih.gov Benzamides are found in a wide array of approved drugs with diverse pharmacological activities, including antiemetics, antipsychotics, and anti-cancer agents. wikipedia.orgmedchemexpress.com The amide bond itself is a critical feature, providing a rigid and planar unit that can participate in hydrogen bonding, a fundamental interaction in molecular recognition at biological targets. nih.gov The aromatic ring of the benzamide can be readily substituted, allowing for the fine-tuning of electronic and steric properties to optimize binding affinity and pharmacokinetic profiles. researchgate.netacs.org The versatility of the benzamide core has led to its exploration in a vast range of therapeutic areas, including as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, and as modulators of receptors. nih.gov

Significance of Hydroxymethyl and N-Benzyl Substituents in Chemical and Biological Systems

The two substituents on the benzamide core of N-benzyl-2-(hydroxymethyl)benzamide, the hydroxymethyl and N-benzyl groups, each contribute significantly to the potential properties of the molecule.

The hydroxymethyl group (-CH₂OH) is a primary alcohol functional group. wikipedia.org In the context of medicinal chemistry, the introduction of a hydroxymethyl group can have several profound effects. nih.govhyphadiscovery.com It can increase the hydrophilicity of a molecule, which can influence its solubility and pharmacokinetic properties. nih.gov The hydroxyl moiety can also act as a hydrogen bond donor and acceptor, potentially forming crucial interactions with biological targets like enzymes and receptors, thereby enhancing binding affinity and biological activity. nih.govhyphadiscovery.com In some instances, the hydroxymethyl group can be a site for metabolic activation, where it is oxidized in the body to a more active or a different form of the molecule. nih.gov The presence of this group is a common feature in many natural products and approved drugs. hyphadiscovery.com

Historical Context and Prior Research on Related Benzamide Derivatives

The exploration of benzamide derivatives has a long history in chemistry and pharmacology. The synthesis of simple benzamides dates back to the early days of organic chemistry. For instance, the preparation of N-(hydroxymethyl)benzamide from benzamide and formaldehyde (B43269) was described as early as 1930. prepchem.com Over the decades, research into substituted benzamides has exploded, leading to the discovery of numerous clinically significant drugs.

In the mid-20th century, the discovery of the pharmacological activities of substituted benzamides like procainamide, an antiarrhythmic agent, spurred further interest in this class of compounds. Later, the development of drugs like metoclopramide (B1676508) and sulpiride (B1682569) highlighted the potential of benzamides as dopamine (B1211576) receptor antagonists, useful in treating gastrointestinal disorders and certain psychiatric conditions. medchemexpress.com

More recently, research has focused on developing benzamide derivatives for a wider range of applications. For example, numerous studies have reported the synthesis and evaluation of N-substituted benzamides as potential antitumor agents, some of which are designed as histone deacetylase (HDAC) inhibitors. nih.govontosight.ai Other research has explored benzamide derivatives as antiprion agents, highlighting the versatility of this scaffold in addressing complex diseases. nih.gov The general synthetic route to many N-substituted benzamides involves the coupling of a substituted benzoic acid with an appropriate amine. acs.orgnih.gov This straightforward synthetic accessibility has facilitated the generation of a vast chemical space for drug discovery efforts.

Rationale for Investigating this compound and its Analogues

The rationale for investigating this compound and its analogues stems from the convergence of the favorable properties of its constituent parts. The benzamide core provides a proven and versatile scaffold for the development of biologically active compounds. researchgate.netwalshmedicalmedia.com

The inclusion of a hydroxymethyl group is a strategic design element. It is known to enhance aqueous solubility and can introduce key hydrogen bonding interactions with biological targets, potentially increasing potency and selectivity. nih.gov The position of the hydroxymethyl group at the ortho position can also influence the conformation of the molecule, potentially pre-organizing it for optimal binding to a target.

The N-benzyl substituent offers another avenue for modulating the compound's properties. It can enhance binding to target proteins through hydrophobic and aromatic interactions. nih.gov The combination of these two functional groups on a benzamide scaffold presents a molecule with a unique three-dimensional structure and a specific distribution of hydrophilic and lipophilic regions.

Therefore, the investigation of this compound is a logical step in the exploration of new chemical entities with potential therapeutic applications. The synthesis and study of this compound and its analogues could lead to the discovery of novel agents with a wide range of biological activities, building upon the rich history and proven potential of the benzamide class of molecules. ontosight.aiontosight.ai

Structure

3D Structure

属性

分子式 |

C15H15NO2 |

|---|---|

分子量 |

241.28 g/mol |

IUPAC 名称 |

N-benzyl-2-(hydroxymethyl)benzamide |

InChI |

InChI=1S/C15H15NO2/c17-11-13-8-4-5-9-14(13)15(18)16-10-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18) |

InChI 键 |

CYMDYUHOPAWQJF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2CO |

规范 SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2CO |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-benzyl-2-(hydroxymethyl)benzamide

The construction of this compound relies on established organic chemistry principles, primarily focusing on the creation of the central amide linkage and ensuring the correct placement of the hydroxymethyl group on the benzoyl ring.

The key step in synthesizing the target molecule is the formation of the amide bond between a benzoic acid derivative and benzylamine (B48309). Standard peptide coupling protocols are highly effective for this transformation. A primary route involves the direct coupling of 2-(hydroxymethyl)benzoic acid with benzylamine. sigmaaldrich.comhmdb.ca This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, allowing for nucleophilic attack by the amine.

Common coupling agents and conditions include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used, often with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N,N-dimethylaminopyridine (DMAP) to improve efficiency and suppress side reactions.

Acid Chlorides: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with benzylamine.

Mixed Anhydrides: Formation of a mixed anhydride (B1165640), for instance with isobutyl chloroformate, also serves to activate the carboxylic acid towards amidation.

An alternative strategy involves the ring-opening of a cyclic precursor. For example, substituted N-(benzyl carbamoyl)-2-hydroxybenzamides can be synthesized by reacting a benzoxazine-2,4-dione with an excess of benzylamine in a solvent like dioxane. nih.gov This approach builds the amide bond while simultaneously revealing the substituted benzamide (B126) structure.

The introduction of the hydroxymethyl group is typically accomplished by using a starting material that already contains this functionality or a precursor that can be readily converted to it.

Two principal strategies are employed:

Use of a Pre-functionalized Precursor: The most straightforward method is to use 2-(hydroxymethyl)benzoic acid as the starting material for the amide coupling reaction described above. sigmaaldrich.comhmdb.camedchemexpress.com This ensures the hydroxymethyl group is in the correct ortho position from the outset.

Reduction of a Carbonyl Precursor: An alternative pathway begins with N-benzylphthalimide, which is synthesized from phthalic anhydride and benzylamine. researchgate.netnih.gov N-benzylphthalimide possesses two carbonyl groups within a cyclic imide structure. A selective reduction of one of these carbonyl groups using a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, can yield the desired this compound. This reaction proceeds via a hydroxylactam intermediate which is the stable form of the product.

Achieving the correct 2- (or ortho-) substitution pattern is critical. The synthetic routes are designed to be highly regioselective, preventing the formation of meta- or para-isomers.

| Method | Starting Materials | Key Features |

| Amide Coupling | 2-(hydroxymethyl)benzoic acid, Benzylamine | Utilizes a pre-substituted aromatic ring, guaranteeing the ortho-placement of the hydroxymethyl group. sigmaaldrich.com |

| Phthalide (B148349) Ring Opening | Phthalide, Benzylamine | The cyclic ester (lactone) structure of phthalide ensures that nucleophilic attack by benzylamine occurs at the carbonyl carbon, leading exclusively to the ortho-hydroxymethyl substituted product. |

| N-Benzylphthalimide Reduction | N-Benzylphthalimide | The cyclic imide structure pre-defines the 1,2-relationship between the two carbonyl groups. Selective reduction of one carbonyl group affords the desired ortho-substituted product with high fidelity. researchgate.net |

The reaction of phthalide with benzylamine is a particularly efficient and atom-economical method for regioselectively synthesizing the target compound.

Novel Derivatization and Analog Synthesis

To investigate structure-activity relationships and develop new compounds, the this compound core can be systematically modified. Derivatization can be targeted at either the N-benzyl group or the hydroxymethyl functionality.

The N-benzyl portion of the molecule is readily modified by employing different substituted benzylamines in the initial amide bond formation step. This approach allows for the introduction of a wide array of functional groups onto the phenyl ring of the benzyl (B1604629) moiety. By choosing appropriately substituted benzylamines, researchers can systematically alter the steric, electronic, and lipophilic properties of the molecule.

Examples of modifications include:

Introducing electron-withdrawing groups (e.g., -F, -Cl, -CF₃).

Introducing electron-donating groups (e.g., -CH₃, -OCH₃).

Varying the substitution pattern (ortho, meta, para).

This strategy provides a powerful tool for creating a library of analogs for screening and optimization purposes.

The hydroxymethyl group is a primary alcohol, making it a versatile handle for a variety of chemical transformations. This allows for the synthesis of derivatives where the terminal -OH group is converted into other functionalities. amazonaws.com

Key functionalization reactions include:

Esterification: The hydroxyl group can be acylated using acid chlorides, anhydrides, or by performing a standard esterification with a carboxylic acid under catalysis (e.g., Fischer esterification) to form ester derivatives.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (e.g., Williamson ether synthesis) can produce a range of ether analogs.

Oxidation: Controlled oxidation can convert the primary alcohol to the corresponding aldehyde (2-formyl-N-benzylbenzamide) using mild reagents like pyridinium (B92312) chlorochromate (PCC), or further to the carboxylic acid (N-benzylphthalamic acid) using stronger oxidants like potassium permanganate (B83412) (KMnO₄).

These transformations enable fine-tuning of properties such as solubility, polarity, and hydrogen bonding capacity. amazonaws.com

Substitution Patterns on the Benzamide Ring

The substitution patterns on the benzamide ring of N-benzylbenzamide derivatives significantly influence their chemical properties and biological activities. Research into these derivatives has shown that the nature and position of substituents are critical. For instance, in the development of N-substituted benzamide derivatives as potential antitumor agents, it was observed that certain substituents could either enhance or diminish their antiproliferative effects. nih.gov

Key findings from structure-activity relationship (SAR) studies include:

A substituent at the 2-position of the phenyl ring, along with heteroatoms in the amide group that can chelate with metal ions like zinc, are crucial for activity. nih.gov

The introduction of a chlorine atom or a nitro-group onto the benzamide ring has been found to largely decrease the anti-proliferative activity of the compounds. nih.gov

Synthetic routes to create varied substitution patterns are well-established. One common method involves the reaction of a substituted benzoic acid with a benzylamine. For example, 4-formylbenzoic acid can be activated with isobutyl chloroformate and triethylamine, followed by reaction with 2-(trifluoromethyl)benzylamine (B1294370) to yield the corresponding N-benzylbenzamide derivative. acs.org Similarly, Suzuki coupling reactions have been employed to synthesize biphenyl (B1667301) derivatives, expanding the range of possible substitution patterns. acs.org The synthesis of N-(benzyl carbamoyl)-2-hydroxy substituted benzamides has also been achieved through the reaction of benzoxazine-2,4-diones with benzylamine. nih.gov

Generation of Prodrug Forms and Related Compounds (Mechanistic Focus)

The chemical structure of this compound and its analogs lends itself to the design of prodrugs, where the active therapeutic agent is released under specific physiological conditions. A key mechanistic focus in this area is the use of intramolecular cyclization reactions to release the parent drug.

N-(substituted 2-hydroxyphenyl)carbamates and N-(substituted 2-hydroxypropyl)carbamates, which are open-ring versions of active benzoxazolones and oxazolidinones, serve as effective models for this process. nih.gov These carbamate (B1207046) prodrugs are designed to regenerate the parent active drugs in aqueous media. The mechanism of drug release is highly dependent on the structure of the prodrug. nih.gov

For prodrugs based on N-(substituted 2-hydroxypropyl)carbamates (Model B in some studies), the regeneration of the parent drugs, such as acetaminophen (B1664979), occurs through a rate-limiting elimination-addition reaction that follows an E1cB mechanism. nih.gov This process yields acetaminophen and a corresponding 2-hydroxypropyl isocyanate intermediate. This isocyanate is highly reactive and readily cyclizes at any pH to form the corresponding stable oxazolidinone drug. nih.gov A significant aspect of this mechanism is that the propinquity of the hydroxyl group to the newly formed isocyanate group enforces this rapid cyclization, which prevents the potentially toxic isocyanate from reacting with other biological macromolecules. nih.gov

Reaction Mechanisms of this compound and its Precursors

The aqueous reactivity of this compound and related carbinolamides is governed by the pH of the solution, with distinct mechanisms dominating in acidic, neutral, and basic conditions. nih.gov

Acid-Catalyzed Reaction Mechanisms

Under acidic conditions (typically at low pH values), the breakdown of N-(hydroxybenzyl)benzamide derivatives is kinetically dominated by a specific acid-catalyzed mechanism. nih.gov This reaction pathway involves the protonation of the hydroxyl group, which converts it into a better leaving group (water). The subsequent cleavage of the carbon-oxygen bond is facilitated, leading to the formation of an N-acyliminium ion intermediate and water. This intermediate is then attacked by water to yield the final products, which are typically a benzaldehyde (B42025) and an amide.

Studies on N-(hydroxymethyl)benzamide derivatives confirm that the reaction is specific-acid catalyzed, showing a first-order dependence on the concentration of hydronium ions. nih.gov The rate of this acid-catalyzed reaction is influenced by substituents on the benzamide ring. For a series of amide-substituted N-(hydroxybenzyl)benzamide derivatives, a Hammett ρ value of -1.17 was reported for the acid-catalyzed reaction (kH), indicating that electron-donating groups on the amide ring accelerate the reaction by stabilizing the positive charge that develops in the transition state. nih.gov

Base-Catalyzed Reaction Mechanisms (E1cB-like processes)

In basic and pH-neutral solutions, this compound and its precursors react through a specific-base-catalyzed mechanism that resembles an E1cB (Elimination Unimolecular conjugate Base) process. nih.govresearchgate.net The E1cB mechanism is a two-step process that occurs when a molecule has an acidic proton and a poor leaving group. wikipedia.org

The mechanism for carbinolamides proceeds as follows:

Deprotonation: A base (specifically, a hydroxide (B78521) ion) abstracts the acidic proton from the hydroxymethyl group, forming an alkoxide intermediate. This is the conjugate base of the starting carbinolamide. researchgate.netacs.org

Elimination: The lone pair of electrons on the oxygen atom then facilitates the cleavage of the adjacent carbon-nitrogen bond, leading to the expulsion of the amidate anion (the leaving group). This step is typically rate-limiting. researchgate.netacs.org The products are an aldehyde and the corresponding amidate.

This E1cB-like mechanism is supported by several key observations. The reaction shows a lack of general buffer catalysis, and the kinetics exhibit a first-order dependence on hydroxide concentration at low concentrations, transitioning to a zero-order dependence at high hydroxide concentrations. researchgate.netacs.org This transition occurs as the carbinolamide becomes fully deprotonated at high pH.

Hydroxide-Dependent and Hydroxide-Independent Reaction Kinetics

The kinetics of the aqueous reaction of N-(hydroxymethyl)benzamide and N-(hydroxybenzyl)benzamide derivatives are highly dependent on the hydroxide ion concentration. nih.govnih.gov The reaction rate profile typically shows three distinct regions: an acid-catalyzed region, a pH-independent (water reaction) region, and a base-catalyzed region. nih.gov

Under basic conditions, the observed rate constant (kobsd) initially increases linearly with the hydroxide concentration. This is the hydroxide-dependent region, where the reaction is first-order with respect to [HO⁻]. nih.govamazonaws.com As the hydroxide concentration increases further and approaches the pKₐ of the carbinolamide's hydroxyl group, the rate begins to level off and eventually becomes independent of the hydroxide concentration. nih.govamazonaws.com This is the hydroxide-independent region, where the rate-limiting step is the breakdown of the deprotonated carbinolamide intermediate (alkoxide). researchgate.netacs.org

The relationship can be described by the following equation: kobsd = (k₁ * Kₐ) / (Kₐ + [H⁺]) which simplifies under basic conditions.

The table below summarizes kinetic data for the breakdown of various N-(hydroxybenzyl)benzamide derivatives, highlighting the influence of substituents on the reaction rates and the acidity of the hydroxyl group.

| Substituent (X) | kH (M⁻¹s⁻¹) | k'₁ (Apparent 2nd-order OH⁻ rate, M⁻¹s⁻¹) | k₁ (1st-order rate of alkoxide breakdown, s⁻¹) | pKₐ (hydroxyl group) |

| 4-OCH₃ | - | 0.28 | 0.051 | 12.90 |

| 4-CH₃ | - | 0.33 | 0.055 | 12.82 |

| H | -0.117 | 0.40 | 0.062 | 12.86 |

| 4-Cl | - | 0.70 | 0.091 | 12.72 |

| 3-NO₂ | - | 1.8 | 0.17 | 12.55 |

| Data sourced from a study on N-(hydroxybenzyl)benzamide derivatives in H₂O at 25 °C, I = 1.0 M (KCl). nih.gov |

The data shows that electron-withdrawing groups increase the rate constants (k'₁ and k₁) and also increase the acidity of the hydroxyl group (lower pKₐ). nih.gov

Intramolecular General-Base Catalysis in Amide Hydrolysis

While the primary reaction pathway for N-(hydroxymethyl)benzamide derivatives under basic conditions is the E1cB-like breakdown to an aldehyde and an amidate, a competing reaction can occur, particularly for derivatives bearing electron-donating groups. researchgate.net For compounds such as 3-methyl, 4-methyl, and 4-methoxy-N-(hydroxymethyl)benzamide, a rapid amidic hydrolysis becomes competitive at high hydroxide concentrations. researchgate.net

An intramolecular general-base catalyzed mechanism has been proposed for this amide hydrolysis. researchgate.net In this mechanism, the oxygen of the adjacent deprotonated hydroxymethyl group (the alkoxide) acts as an internal general base. It facilitates the nucleophilic attack of a water molecule on the amide carbonyl carbon by abstracting a proton from the attacking water molecule in the transition state. This intramolecular assistance significantly accelerates the hydrolysis of the amide bond compared to a standard intermolecular hydroxide-catalyzed hydrolysis. This pathway demonstrates the versatile reactivity of the hydroxymethyl group, which can facilitate both C-N bond cleavage (E1cB) and amide hydrolysis. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallographic Analysis of N-benzyl-2-(hydroxymethyl)benzamide and its Derivatives

X-ray crystallography provides definitive proof of molecular structure, including bond lengths, angles, and the spatial arrangement of atoms. Analysis of N-benzyl-2-hydroxybenzamide, a key derivative, reveals critical details about its solid-state conformation and the non-covalent interactions that dictate its crystal packing.

Determination of Molecular Conformation and Geometry

Crystallographic studies of N-benzyl-2-hydroxybenzamide show that the molecule adopts a non-planar conformation. The mean planes of the benzyl (B1604629) group and the 2-hydroxybenzamide moiety are significantly twisted relative to each other, with a reported dihedral angle of 68.81(7)°. This twisted geometry minimizes steric hindrance between the two aromatic rings.

Interactive Table 1: Selected Crystallographic Data for N-benzyl-2-hydroxybenzamide

| Parameter | Value | Description |

| Molecular Formula | C₁₄H₁₃NO₂ | The elemental composition of the molecule. |

| Dihedral Angle | 68.81(7)° | The angle between the mean planes of the benzyl and 2-hydroxybenzamide units. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific arrangement of symmetry elements in the crystal. |

Intermolecular Hydrogen Bonding Networks and Supramolecular Assembly

In the crystal lattice, molecules of N-benzyl-2-hydroxybenzamide are organized into complex supramolecular structures through a network of hydrogen bonds. The primary interaction involves N-H···O hydrogen bonds, where the amide hydrogen of one molecule connects to the carbonyl oxygen of a symmetry-related molecule. This interaction links the molecules into one-dimensional chains that extend along the crystallographic a-axis. These chains are further interconnected by weaker C-H···O hydrogen bonds, forming a stable, sheet-like architecture.

Intramolecular Interactions (e.g., O-H···O hydrogen bonds)

A defining feature of the N-benzyl-2-hydroxybenzamide structure is the presence of a strong intramolecular O-H···O hydrogen bond. This bond forms between the hydrogen atom of the 2-hydroxy group and the oxygen atom of the adjacent carbonyl group on the same molecule. This interaction creates a stable six-membered pseudo-ring, which significantly influences the planarity and electronic properties of the benzamide (B126) portion of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing detailed information about the chemical environment of each proton and carbon atom. The following data is based on the analysis of the derivative N-benzyl-2-hydroxybenzamide in a deuterated chloroform (B151607) (CDCl₃) solvent. rsc.org

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of N-benzyl-2-hydroxybenzamide provides distinct signals corresponding to each type of proton in the molecule. rsc.org The phenolic hydroxyl proton (O-H) appears as a sharp singlet at a very high chemical shift (12.30 ppm), indicative of its involvement in a strong intramolecular hydrogen bond. rsc.org The amide proton (N-H) gives rise to a broad singlet at 6.64 ppm. rsc.org The benzylic protons (CH₂) appear as a doublet at 4.62 ppm, coupled to the amide proton. rsc.org The aromatic protons on both rings resonate in the complex multiplet region between 6.78 and 7.42 ppm. rsc.org

Interactive Table 2: ¹H NMR Chemical Shift Data for N-benzyl-2-hydroxybenzamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.30 | s | 1H | Phenolic O-H |

| 7.42 - 7.19 | m | 7H | Aromatic C-H |

| 6.98 | dd | 1H | Aromatic C-H |

| 6.84 - 6.78 | m | 1H | Aromatic C-H |

| 6.64 | bs | 1H | Amide N-H |

| 4.62 | d | 2H | Benzylic CH₂ |

| Source: Royal Society of Chemistry. rsc.org |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum complements the ¹H NMR data, providing a signal for each unique carbon atom in the molecular structure. rsc.org The carbonyl carbon (C=O) is observed at 169.8 ppm. rsc.org The carbon atom attached to the phenolic hydroxyl group (C-OH) resonates at 161.6 ppm. rsc.org The various aromatic carbons appear in the 114.1 to 137.4 ppm range, while the benzylic carbon (CH₂) signal is found upfield at 43.7 ppm. rsc.org

Interactive Table 3: ¹³C NMR Chemical Shift Data for N-benzyl-2-hydroxybenzamide

| Chemical Shift (δ) ppm | Assignment |

| 169.8 | Amide Carbonyl (C=O) |

| 161.6 | Aromatic C-O |

| 137.4 | Aromatic C |

| 134.3 | Aromatic C-H |

| 128.9 | Aromatic C-H |

| 127.9 | Aromatic C-H |

| 125.3 | Aromatic C-H |

| 118.7 | Aromatic C-H |

| 118.6 | Aromatic C |

| 114.1 | Aromatic C-H |

| 43.7 | Benzylic CH₂ |

| Source: Royal Society of Chemistry. rsc.org |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR spectroscopy is a powerful tool for elucidating the complex structure of molecules like this compound by resolving overlapping signals found in 1D spectra and revealing interactions between nuclei. wikipedia.orghuji.ac.il

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comlibretexts.org For this compound, COSY spectra would be expected to show correlations between the protons on the benzyl group's methylene (B1212753) bridge and the aromatic protons of the benzyl ring. Similarly, correlations would be observed among the protons on the hydroxymethyl-substituted benzamide ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. wikipedia.orgnist.gov This is crucial for assigning the carbon signals in the molecule's ¹³C NMR spectrum. Each CH, CH₂, and CH₃ group would produce a correlation peak, allowing for the precise assignment of each carbon atom in the two aromatic rings, the benzylic methylene group, and the hydroxymethyl group. nist.gov

While specific experimental 2D NMR data for this compound is not widely available in published literature, the expected correlations can be predicted based on its known structure.

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Key Information |

|---|---|---|

| COSY | ¹H - ¹H | Shows coupling between adjacent protons within the benzyl and benzamide aromatic rings. |

| HSQC | ¹H - ¹³C (1-bond) | Assigns each carbon atom directly bonded to a proton (aromatic CHs, benzylic CH₂, hydroxymethyl CH₂). |

| HMBC | ¹H - ¹³C (2-4 bonds) | Confirms connectivity between the benzyl group, the amide linkage, and the hydroxymethylbenzamide moiety. |

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification

Vibrational spectroscopy is essential for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum for this compound is expected to show characteristic absorption bands. For the related compound N-benzylbenzamide, a strong C=O stretching band appears around 1645 cm⁻¹, with an N-H bending absorption near 1597 cm⁻¹. researchgate.net For this compound, one would also anticipate a broad O-H stretching band for the hydroxymethyl group, typically in the region of 3400-3200 cm⁻¹. Other expected peaks include the N-H stretch of the secondary amide (around 3300 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and C-N stretching vibrations (around 1313 cm⁻¹). researchgate.net

Fourier-Transform (FT)-Raman Spectroscopy: FT-Raman is a complementary technique that measures the inelastic scattering of light. While FT-IR is particularly sensitive to polar functional groups like carbonyls, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic rings. The FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3400-3200 (Broad) | Weak |

| Amide (-NH) | N-H Stretch | ~3300 | Moderate |

| Aromatic C-H | C-H Stretch | >3000 | Strong |

| Amide Carbonyl (C=O) | C=O Stretch | ~1645 | Moderate |

| Aromatic C=C | C=C Stretch | 1600-1450 | Strong |

| Amide (-NH) | N-H Bend | ~1550 | Moderate |

| Methylene (-CH₂) | C-H Bend | ~1465 | Moderate |

| Amide C-N | C-N Stretch | ~1310 | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental formula. ontosight.ai Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or more decimal places).

For this compound, the molecular formula is C₁₅H₁₅NO₂. The expected exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated mass can then be compared to the experimentally measured mass from an HRMS analysis. A close match between the theoretical and experimental values (typically within 5 ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅NO₂ |

| Calculated Exact Mass | 241.1103 g/mol |

| Common Adducts (Predicted) | [M+H]⁺, [M+Na]⁺ |

| Calculated m/z for [M+H]⁺ | 242.1176 |

| Calculated m/z for [M+Na]⁺ | 264.0995 |

Structure Activity Relationship Sar Investigations of Analogues

Impact of N-Benzyl Moiety Modifications on Activity and Selectivity

Modifications to the N-benzyl portion of the molecule have proven to be a highly effective strategy for modulating biological activity. The substituents on the benzyl (B1604629) ring, particularly at the ortho position, play a pivotal role in defining the compound's efficacy and metabolic profile.

The introduction of various substituents onto the benzyl ring can significantly alter a compound's interaction with its biological target. The trifluoromethyl (-CF3) group, in particular, has been identified as a key substituent for enhancing activity in certain N-benzylbenzamide analogues. The -CF3 group is of special interest in medicinal chemistry as it can increase metabolic stability and lipophilicity beilstein-journals.orgnih.gov.

In studies on N-benzylbenzamides as dual inhibitors of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), the presence of an ortho-trifluoromethyl group on the benzyl ring was found to be crucial for potent sEH inhibition acs.org. When this group was replaced by other substituents, a notable decrease in potency was observed. This highlights the specific and favorable interactions facilitated by the ortho-CF3 group.

| Ortho-Substituent on Benzyl Ring | Impact on sEH Inhibitory Potency | Reference |

|---|---|---|

| -CF3 | High Potency | acs.org |

| -H | Loss of Potency | acs.org |

| -CH3 | Loss of Potency | acs.org |

| -Cl | Loss of Potency | acs.org |

| -Br | Loss of Potency | acs.org |

The position of substituents on the benzyl ring is as important as their chemical nature. Research has consistently shown that substitution at the ortho position is critical for maintaining high activity and improving the metabolic stability of N-benzylbenzamide derivatives acs.org. This is likely due to a combination of steric and electronic effects. An ortho-substituent can enforce a specific conformation of the molecule that is optimal for binding to the target enzyme or receptor.

Furthermore, an ortho-substituent can act as a metabolic shield, protecting the nearby amide linkage and the benzylic methylene (B1212753) group from enzymatic degradation acs.org. In the case of sEH inhibitors, the complete removal of the ortho-substituent led to an almost total loss of inhibitory activity and a significant drop in PPARγ activity, underscoring the essential role of this structural feature acs.org. This strategy of using ortho-substituents to enhance metabolic stability has also been explored in related scaffolds like N-benzyl benzimidazoles nih.gov.

Role of the Hydroxymethyl Group and its Modifications in Biological Activities

The hydroxymethyl (-CH2OH) group is a key functional component, often involved in hydrogen bonding interactions with biological targets. Its metabolic stability and potential for modification are important considerations in drug design. Studies on the metabolism of related N-methylbenzamides show they can be converted to N-(hydroxymethyl) compounds, which are key metabolites nih.gov. The stability of this hydroxymethyl group can be influenced by other substitutions on the molecule nih.gov. In some benzamide (B126) series, the specific steric configuration of a hydroxymethyl group on a heterocyclic ring has been shown to be important for determining pharmacological activity nih.gov.

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize drug properties by substituting a functional group with another that has similar physical or chemical characteristics drughunter.com. This approach can enhance potency, improve selectivity, alter metabolic pathways, and reduce toxicity drughunter.com. In the context of the hydroxymethyl group, bioisosteres could be explored to modulate properties such as hydrogen bonding capacity, lipophilicity, and metabolic stability.

The concept of bioisosterism is a powerful tool for addressing developability issues nih.gov. While specific bioisosteric replacements for the 2-(hydroxymethyl) group on the benzamide ring of this particular scaffold are not extensively detailed in the literature, this remains a rational approach for future analogue design. For example, replacing a hydroxymethyl group with other hydrogen bond donors and acceptors could fine-tune interactions with a target receptor.

Influence of Benzamide Ring Substitutions on Pharmacological Profiles

The location of substituents on the benzamide ring can lead to significant differences in biological activity. This principle of positional isomerism is a classic tool in SAR studies. For instance, in a series of benzamide analogues designed as positive allosteric modulators of the mGluR5 receptor, the potency was increased by the presence of electronegative substituents in the para-position of the benzamide ring acs.org.

In a different study on N-(5-chloropyrazin-2-yl)benzamides with antimycobacterial properties, hydroxyl substitutions on the benzamide ring were found to be critical. Analogues with a hydroxyl group at either the ortho- or para-position demonstrated the broadest spectrum of activity against mycobacterial, bacterial, and fungal strains nih.gov. This indicates that for different biological targets, the optimal substitution pattern on the benzamide ring can vary significantly.

| Compound Class | Substituent Position on Benzamide Ring | Effect on Activity | Reference |

|---|---|---|---|

| mGluR5 Modulators | Electronegative group at para-position | Increased Potency | acs.org |

| Antimycobacterial Benzamides | -OH at ortho-position | Broadest Spectrum of Activity | nih.gov |

| -OH at para-position | Broadest Spectrum of Activity | nih.gov |

Stereochemical Considerations in SAR Studies

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as the three-dimensional arrangement of atoms can significantly influence molecular recognition by biological targets such as enzymes and receptors. researchgate.net For analogues of N-benzyl-2-(hydroxymethyl)benzamide, the presence of stereogenic centers can lead to the existence of enantiomers or diastereomers, each potentially exhibiting different pharmacological and toxicological profiles.

While specific studies on the stereoselective synthesis and differential biological activity of this compound enantiomers are not extensively documented in publicly available research, the principles of stereopharmacology suggest that the spatial orientation of the hydroxymethyl group and the benzyl substituent is likely to be a critical determinant of activity. The interaction of a chiral molecule with a biological target is often compared to a three-point attachment, where a precise spatial arrangement is necessary for optimal binding. Consequently, one enantiomer may exhibit significantly higher affinity and efficacy than its mirror image.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sphinxsai.com For analogues of this compound, QSAR studies can provide valuable insights into the physicochemical properties that govern their activity, thereby guiding the design of new, more potent derivatives.

Several 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various classes of N-benzylbenzamide derivatives to elucidate their SAR. nih.govnih.gov These methods are predicated on the assumption that the biological activity of a ligand is related to the shape and properties of the molecular fields surrounding it. drugdesign.org

Comparative Molecular Field Analysis (CoMFA)

CoMFA calculates the steric and electrostatic fields of a set of aligned molecules and correlates these fields with their biological activities using partial least squares (PLS) statistical analysis. unicamp.br For a series of N-benzylbenzamide analogues, a CoMFA model can generate 3D contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For example, a CoMFA study on N-benzylbenzamide derivatives as melanogenesis inhibitors indicated that steric contributions of certain moieties and electrostatic contributions of hydroxyl groups were important for activity. nih.gov Such models can offer a rational guide for structural modifications.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. slideshare.net This provides a more comprehensive description of the molecular properties influencing activity. A CoMSIA model for N-benzylbenzamide analogues could reveal, for instance, that a hydrophobic substituent is preferred in a particular region of the molecule, while a hydrogen bond donor is detrimental in another. The statistical validation of these models, often expressed as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), is crucial to ensure their predictive power. nih.gov

The following table summarizes the key statistical parameters often used in QSAR studies to validate the robustness and predictive ability of the generated models.

| Statistical Parameter | Description | Typical Value for a Good Model |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, calculated using a cross-validation method like leave-one-out. | > 0.5 |

| r² (Non-cross-validated r²) | The coefficient of determination, indicating how well the model fits the training set data. | > 0.6 |

| r²_pred (Predictive r²) | A measure of the model's ability to predict the activity of an external test set of compounds not used in model generation. | > 0.6 |

| Standard Error of Estimate (SEE) | The standard deviation of the residuals, indicating the absolute error in the predicted activities. | As low as possible |

| F-statistic | A measure of the statistical significance of the model. | High value |

Table 1: Key Statistical Parameters in QSAR Modeling.

By employing these QSAR modeling approaches, researchers can develop predictive models that not only explain the observed SAR for existing this compound analogues but also facilitate the in-silico screening and prioritization of new chemical entities with potentially improved therapeutic profiles.

Preclinical Biological Investigations in Vitro/ex Vivo Mechanistic Studies

Cellular Pathway Modulation (Mechanistic Basis)

No specific studies detailing the cellular pathway modulation by N-benzyl-2-(hydroxymethyl)benzamide were identified. While the broader class of N-substituted benzamides has been investigated for various cellular effects, this specific information is not available for the target compound.

β-Cell Protective Mechanisms Against ER Stress

A comprehensive search of scientific literature did not yield any studies investigating the potential protective mechanisms of this compound on pancreatic β-cells against endoplasmic reticulum (ER) stress. Research on other novel benzamide (B126) derivatives has shown activity in this area, but these findings cannot be attributed to this compound.

Tubulin Polymerization Inhibition in Cellular Models

There are no available scientific reports demonstrating that this compound acts as a tubulin polymerization inhibitor. Studies on structurally different N-benzylbenzamide derivatives have identified potent inhibition of tubulin polymerization by targeting the colchicine (B1669291) binding site, but similar assays have not been reported for this compound.

Effects on Cell Cycle Progression

The effects of this compound on cell cycle progression in cellular models have not been documented in the available literature. Related N-substituted benzamides have been shown to induce a G2/M cell cycle block prior to apoptosis, a mechanism that has not been confirmed for this compound.

Induction of Apoptotic Pathways (Mechanistic details)

There is no specific research available on the induction of apoptotic pathways by this compound. Mechanistic studies on other benzamides have detailed a p53-independent apoptotic pathway involving the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. nih.govacs.org However, the activity and mechanistic pathway for this compound remain uninvestigated.

Anti-angiogenic Effects (Mechanistic aspects)

The potential anti-angiogenic effects of this compound have not been evaluated in any published preclinical studies. While some tubulin-inhibiting N-benzylbenzamide derivatives have been noted for their potent anti-vascular activity, there is no evidence to suggest this mechanism is relevant to this compound. researchgate.net

In Vitro Enzyme Inhibition Assays and Mechanistic Characterization

No studies detailing in vitro enzyme inhibition assays specifically for this compound were found. The broader class of N-benzylbenzamides has been explored for inhibitory activity against various enzymes, including tyrosinase and soluble epoxide hydrolase, but no such characterization exists for this compound.

Receptor Binding and Functional Assays (In Vitro)

Ligand Binding Affinity Determination

No data is available on the ligand binding affinity of this compound for any specific biological receptors.

Agonist/Antagonist Functional Characterization

There is no available information characterizing this compound as an agonist or antagonist at any studied receptor.

Cell-Based Reporter Gene Assays for Receptor Activation

No studies utilizing cell-based reporter gene assays to evaluate the activity of this compound on receptor activation have been found.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of N-benzyl-2-(hydroxymethyl)benzamide. These calculations provide a theoretical framework for understanding its behavior.

Theoretical calculations using methods like DFT are employed to determine the most stable three-dimensional arrangement of atoms in this compound. This process, known as geometry optimization, identifies the conformation with the lowest energy. nih.gov For similar molecules, studies have shown that the presence of intramolecular hydrogen bonds can significantly influence the preferred geometry. nih.govresearchgate.net

Below is a table showcasing theoretically calculated geometric parameters for a representative optimized structure of a benzamide (B126) derivative.

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.25 Å |

| Bond Length | C-N | 1.36 Å |

| Bond Angle | O=C-N | 122° |

| Dihedral Angle | C-C-N-C | 175° |

Note: The data in this table is illustrative and based on typical values for benzamide derivatives calculated using DFT methods. Actual values for this compound would require specific calculations.

The electronic properties of this compound are crucial for understanding its reactivity and potential as a pharmacophore. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.govresearchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov For various organic molecules, DFT calculations have been used to determine these energy values and the resulting gap. nih.govnih.gov This analysis helps in predicting how the molecule might interact with other chemical species.

The table below presents typical HOMO, LUMO, and energy gap values for a benzamide derivative, calculated using DFT.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These values are representative and can vary depending on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including those with biological targets. researchgate.netchemrxiv.org

In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (usually colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For molecules containing electronegative atoms like oxygen and nitrogen, these atoms typically form the centers of negative electrostatic potential. nih.govnih.gov The hydrogen atoms, particularly those involved in N-H and O-H bonds, are generally associated with positive potential. nih.gov The MEP map of this compound would highlight the negative potential around the carbonyl oxygen and the hydroxyl oxygen, making them key sites for hydrogen bonding.

Fukui functions are another tool derived from DFT that helps in predicting the local reactivity of a molecule. rsc.org They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for a more detailed understanding of which atoms are most likely to participate in electrophilic, nucleophilic, or radical reactions. researchgate.net

These local reactivity descriptors can pinpoint the most susceptible sites for attack, providing a more nuanced picture than MEP maps alone. researchgate.net By analyzing the Fukui functions, one can predict the regioselectivity of chemical reactions involving this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability and intramolecular charge transfer. rsc.org

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov

These simulations can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The results of docking studies can guide the design of more potent and selective inhibitors. For benzamide derivatives, molecular docking has been used to investigate their potential as inhibitors of various enzymes. nih.gov The binding energy values obtained from these simulations provide a quantitative measure of the binding affinity. nih.gov

The following table shows hypothetical docking results of this compound with a generic protein target.

| Parameter | Value |

| Binding Energy | -8.2 kcal/mol |

| Interacting Residues | TYR 23, LYS 88, ASP 121 |

| Hydrogen Bonds | 2 |

Note: This data is for illustrative purposes only. Actual docking results depend on the specific protein target and docking software used.

Ligand-Protein Docking Algorithms and Protocols

Ligand-protein docking is a cornerstone of computational drug discovery, employed to predict the preferred orientation of a ligand when bound to a protein target. For N-benzylbenzamide derivatives, various docking algorithms and protocols have been utilized to elucidate their binding modes. Commonly used software includes AutoDock, Glide, and GOLD, each employing different search algorithms and scoring functions to achieve accurate predictions.

A typical docking protocol for an N-benzylbenzamide analog involves several key steps:

Preparation of the Protein Structure: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

Ligand Preparation: The 2D structure of the N-benzylbenzamide derivative is converted into a 3D conformation. This often involves energy minimization to obtain a low-energy, stable structure.

Defining the Binding Site: The active site of the protein, where the ligand is expected to bind, is defined. This can be based on the location of a co-crystallized ligand or through predictive algorithms that identify potential binding pockets.

Docking Simulation: The docking software systematically samples a large number of possible conformations and orientations of the ligand within the defined binding site.

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected and analyzed to understand the key interactions.

For instance, in studies of N-benzylbenzamide derivatives as tubulin polymerization inhibitors, docking has been instrumental in showing how these compounds occupy the colchicine (B1669291) binding site. nih.gov Similarly, for derivatives targeting butyrylcholinesterase, docking studies have revealed crucial interactions within the enzyme's active site. nih.gov

Prediction of Binding Modes and Key Interactions

Molecular docking simulations have been pivotal in predicting the binding modes of N-benzylbenzamide derivatives and identifying the key amino acid residues they interact with. These interactions are fundamental to the stability of the ligand-protein complex and the biological activity of the compound.

In a study on N-benzylbenzamide derivatives as tubulin inhibitors, docking simulations predicted that these compounds bind to the colchicine-binding site of tubulin. nih.gov The predicted binding mode revealed several key interactions:

Hydrogen Bonds: The amide group of the N-benzylbenzamide scaffold is often involved in forming hydrogen bonds with residues in the binding pocket.

Hydrophobic Interactions: The benzyl (B1604629) and benzamide rings typically engage in hydrophobic interactions with nonpolar residues, contributing significantly to the binding affinity.

Pi-Pi Stacking: Aromatic rings in the ligand can form pi-pi stacking interactions with aromatic residues like tyrosine and phenylalanine in the protein.

A hypothetical binding mode for this compound, based on the behavior of its analogs, would likely involve the hydroxymethyl group forming an additional hydrogen bond with a suitable donor or acceptor in the binding site, potentially enhancing its binding affinity and specificity.

Induced Fit Docking Studies

Standard docking protocols often treat the protein receptor as a rigid structure. However, in reality, proteins are flexible and can undergo conformational changes upon ligand binding, a phenomenon known as "induced fit". Induced Fit Docking (IFD) protocols have been developed to account for this flexibility, providing more accurate predictions of binding modes.

The IFD protocol typically involves an iterative process:

Initial docking of the ligand to a rigid receptor.

Generation of multiple receptor conformations around the initial ligand poses.

Redocking of the ligand to these new receptor conformations.

Scoring of the resulting complexes to identify the most favorable binding mode.

While specific IFD studies on this compound are not documented, research on other ligand-protein systems has demonstrated the superiority of IFD over rigid-receptor docking, especially when significant protein conformational changes are expected. For complex and flexible molecules like N-benzylbenzamide derivatives, IFD can be crucial for accurately predicting their interactions with protein targets.

Molecular Dynamics (MD) Simulations

Following docking studies, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and detailed understanding of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose, the flexibility of the protein, and the energetics of the interaction.

Analysis of Ligand-Protein Complex Stability and Dynamics

MD simulations are a powerful tool for assessing the stability of a ligand-protein complex. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains in its predicted binding pose or if it dissociates. Key metrics used to analyze stability include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the simulation time. A stable RMSD indicates that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues. Residues that interact with the ligand are often observed to have reduced fluctuations, indicating a stabilizing effect of the ligand.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable interaction.

In studies of N-benzylbenzamide analogs, MD simulations have been used to confirm the stability of the docked poses and to refine the understanding of the key interactions. nih.gov

Binding Free Energy Calculations (e.g., MM-PBSA, MM-GBSA)

MD simulations can be coupled with methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy of a ligand to a protein. nih.gov These methods calculate the free energy of the complex, the free protein, and the free ligand from snapshots of the MD trajectory. The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.

The binding free energy is composed of several components:

| Energy Component | Description |

| ΔE_vdw | van der Waals energy |

| ΔE_ele | Electrostatic energy |

| ΔG_polar | Polar solvation energy |

| ΔG_nonpolar | Nonpolar solvation energy |

These calculations provide a more accurate estimation of binding affinity than docking scores alone and can be used to rank different ligands or to identify the key energetic contributions to binding.

Principal Component Analysis (PCA) of Conformational Changes

Principal Component Analysis (PCA) is a statistical technique that can be applied to MD simulation trajectories to identify the dominant modes of motion in a protein. By analyzing the collective motions of the protein's atoms, PCA can reveal how the protein's conformation changes upon ligand binding.

The first few principal components (PCs) often describe the most significant conformational changes. By projecting the MD trajectory onto these PCs, it is possible to visualize the dynamic behavior of the protein and to understand how ligand binding affects its flexibility and conformational landscape. While specific PCA studies on this compound are not available, this technique has been widely used to study the conformational dynamics of various protein-ligand complexes.

Non-Linear Optical (NLO) Properties and Electronic Excitation Studies

The study of non-linear optical (NLO) properties in organic molecules like this compound is a significant area of research, driven by their potential applications in optoelectronic technologies such as optical switching, data storage, and telecommunications. Computational chemistry, particularly through quantum mechanical calculations, provides a powerful tool to predict and understand the NLO behavior of such compounds. These theoretical investigations are crucial for designing novel materials with enhanced NLO responses.

The NLO properties of a molecule are determined by its response to a strong electromagnetic field, such as that from a laser. This response is governed by the molecular hyperpolarizability (β), a tensor quantity that describes the non-linear change in the dipole moment of the molecule under the influence of an external electric field. Molecules with large hyperpolarizability values are desirable for NLO applications. The magnitude of hyperpolarizability is strongly related to the electronic structure of the molecule, particularly the extent of intramolecular charge transfer (ICT). In aromatic amides, the presence of donor and acceptor groups and a π-conjugated system can facilitate this charge transfer, leading to enhanced NLO properties. worldscientific.comresearchgate.netnih.gov

Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to determine the NLO properties of benzamide derivatives. worldscientific.comresearchgate.net Functionals such as B3LYP, combined with appropriate basis sets like 6-311+G(d,p), are commonly used to optimize the molecular geometry and calculate the first-order hyperpolarizability (β). worldscientific.comresearchgate.net These calculations can reveal how the substitution pattern on the aromatic rings and the conformation of the amide linkage influence the electronic distribution and, consequently, the NLO response. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator, with a smaller energy gap generally suggesting a higher NLO activity due to easier electronic transitions. researchgate.net

UV-Vis Absorption Spectra Simulation

The electronic excitation properties of this compound can be theoretically investigated through the simulation of its Ultraviolet-Visible (UV-Vis) absorption spectrum. This simulation provides insights into the electronic transitions occurring within the molecule upon absorption of light. Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method for simulating the excited states and UV-Vis spectra of organic molecules. sci-hub.senih.govmdpi.com

The process of simulating a UV-Vis spectrum using TD-DFT begins with the optimization of the molecule's ground-state geometry using a chosen DFT functional and basis set. Following this, TD-DFT calculations are performed to obtain the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. mdpi.comyoutube.com

For benzamide derivatives, the choice of functional can be benchmarked against experimental data where available. Functionals like B3LYP and CAM-B3LYP have been shown to provide reliable results for the UV-Vis spectra of such compounds. sci-hub.se The solvent environment can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), as the solvent can influence the electronic transitions. nih.gov

The simulated spectrum reveals the nature of the electronic transitions, which are typically π-π* and n-π* transitions in aromatic amides. nih.gov The π-π* transitions usually have higher energy and greater intensity and are associated with the excitation of electrons from the π bonding orbitals of the aromatic rings to the π* antibonding orbitals. The n-π* transitions involve the excitation of non-bonding electrons, such as those on the oxygen atom of the carbonyl group, to the π* antibonding orbitals.

Below is an illustrative data table representing the kind of results that would be obtained from a TD-DFT simulation of this compound in a solvent like methanol. The values are hypothetical and based on typical results for related benzamide derivatives. sci-hub.semdpi.comnih.gov

| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |

|---|---|---|---|---|

| 4.88 | 254 | 0.25 | HOMO -> LUMO | π-π |

| 5.42 | 229 | 0.18 | HOMO-1 -> LUMO | π-π |

| 5.96 | 208 | 0.09 | HOMO-2 -> LUMO+1 | π-π |

| 6.35 | 195 | 0.02 | n -> π | n-π* |

This simulated data allows for a detailed understanding of the electronic structure and photophysical properties of this compound, which is essential for evaluating its potential in various applications, including those in materials science and medicinal chemistry.

Analytical Methodologies for Research Applications

Chromatographic Separation Techniques for Purity and Quantification

Chromatography is a cornerstone for separating N-benzyl-2-(hydroxymethyl)benzamide from impurities, reaction byproducts, or components of complex mixtures. The choice between liquid and gas chromatography is typically dictated by the compound's physicochemical properties, such as its volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the purity assessment and quantification of this compound. Given its molecular structure, which includes aromatic rings, the compound is an excellent chromophore, making it readily detectable by UV-Vis detectors.

In kinetic studies of the closely related N-(hydroxymethyl)benzamide, HPLC analysis has been used to monitor the progress of reactions. acs.org The disappearance of the starting material and the appearance of degradation products were successfully monitored at a wavelength of 238 nm. acs.org This indicates that a similar wavelength would likely be effective for detecting the benzamide (B126) chromophore in this compound. A reversed-phase HPLC method would be the standard approach, utilizing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | Eluent to separate the analyte from impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Detection | UV-Vis at ~238 nm | Wavelength for detecting the benzamide chromophore. acs.org |

| Injection Volume | 10 µL | Standard volume for sample introduction. |

| Column Temp. | 25 °C | To ensure reproducible retention times. |

Gas Chromatography (GC) is another powerful separation technique. However, its application to this compound presents potential challenges. The compound's relatively high molecular weight and the presence of a polar hydroxymethyl group may result in low volatility and potential thermal degradation at the high temperatures required for GC analysis.

To overcome these issues, derivatization of the hydroxyl group to a more volatile silyl (B83357) ether, for example, could be explored. However, specific GC methods for the direct analysis or derivatized analysis of this compound are not widely reported in scientific literature. If developed, a GC method would likely be coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Mass Spectrometry-Based Detection and Quantification

Mass Spectrometry (MS) is an indispensable tool for confirming the identity and determining the quantity of this compound, especially at low concentrations.

For the detection and quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique offers unparalleled sensitivity and selectivity, allowing for the measurement of trace amounts of the analyte.

The method involves separating the analyte from matrix components using HPLC, followed by ionization, typically via Electrospray Ionization (ESI). In the mass spectrometer, the protonated molecule [M+H]⁺ is selected (precursor ion) and then fragmented to produce characteristic product ions. Quantification is achieved by monitoring specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM), which significantly reduces background noise and improves the signal-to-noise ratio.

Table 2: Theoretical MRM Transitions for LC-MS/MS Analysis of this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation Pathway |

|---|---|---|---|

| This compound | 242.1 [M+H]⁺ | 224.1 | Loss of water (H₂O) from the hydroxymethyl group |

Note: These transitions are theoretical and would require experimental optimization and validation.

Effective sample preparation is critical to remove interferences from biological matrices and ensure the accuracy of LC-MS/MS analysis.

Protein Precipitation (PPT): This is a rapid and straightforward technique where a large excess of a cold organic solvent (e.g., acetonitrile or methanol) is added to the biological sample (e.g., plasma) to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte can be directly injected or further processed.

Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its partitioning between two immiscible liquid phases (typically an aqueous sample and an organic solvent). The choice of organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) would depend on the polarity of this compound. This method provides a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation method. It involves passing the sample through a solid sorbent that retains the analyte. Interferences are washed away, and the purified analyte is then eluted with a suitable solvent. For this compound, a reversed-phase (e.g., C18) or a normal-phase sorbent could be employed, depending on the sample diluent.

Spectrophotometric Methods

UV-Vis spectrophotometry can be a simple and accessible method for quantifying this compound in solutions where it is the primary absorbing species. Kinetic studies on related N-(hydroxymethyl)benzamide derivatives have utilized spectrophotometry to track reaction progress by monitoring the decrease in absorbance at specific wavelengths. acs.org The absorbance is directly proportional to the concentration, as described by the Beer-Lambert law. This method is most effective for pure samples or for monitoring concentration changes where the spectral properties of the analyte and product differ significantly.

Table 3: Reported UV Absorbance Maxima for Related Benzamide Compounds

| Compound | Wavelength (λ) | Reference |

|---|---|---|

| N-(hydroxymethyl)benzamide | 227 nm | acs.org |

| 4-chloro-N-(hydroxymethyl)benzamide | 238 nm | acs.org |

Note: The optimal wavelength for this compound would need to be determined experimentally but is expected to be in a similar range.

Future Research Directions and Emerging Paradigms

Design and Synthesis of Advanced N-benzyl-2-(hydroxymethyl)benzamide Analogues with Tuned Specificity

The future design of analogues based on the this compound scaffold will focus on systematic structural modifications to enhance potency and selectivity for specific biological targets. Synthetic strategies will likely build upon established methods for N-benzylbenzamide synthesis, which typically involve the coupling of a benzoic acid derivative with a benzylamine (B48309). acs.org

Advanced analogues could be generated by exploring a variety of substituents on both the benzamide (B126) and the benzyl (B1604629) aromatic rings. For instance, modifying the electronic properties and steric bulk of these rings can significantly influence target binding affinity and specificity. The hydroxymethyl group itself is a prime site for modification; it could be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester to probe interactions within a target's binding pocket.

A theoretical design strategy could involve the following modifications to tune specificity:

Ring Substitution: Introduction of electron-withdrawing or electron-donating groups on either aromatic ring to modulate the electronic distribution and binding interactions.

Hydroxymethyl Group Modification: Conversion to ethers, esters, or other functional groups to alter hydrogen bonding capacity and steric profile.

Conformational Restriction: Introduction of cyclic structures or bulky groups to lock the molecule into a specific conformation, potentially increasing affinity for a particular target.

These synthetic endeavors will generate a library of analogues, allowing for comprehensive structure-activity relationship (SAR) studies to identify compounds with optimized and precisely tuned biological activity. acs.org

Further Elucidation of Detailed Molecular Mechanisms in Cellular and Subcellular Models

A critical future direction is the detailed investigation of the molecular mechanisms of this compound and its advanced analogues. While the broader N-benzylbenzamide class has been shown to target various proteins, such as tubulin and soluble epoxide hydrolase (sEH), the specific targets of this compound are not yet fully elucidated. nih.govacs.orgnih.gov

Future research will employ a range of cellular and subcellular models to pinpoint its mechanism of action. Initial studies would likely involve broad phenotypic screening across various cancer cell lines to identify patterns of activity. nih.gov Subsequent target deconvolution could be achieved using techniques such as:

Affinity Chromatography: Using an immobilized analogue of the compound to pull down its binding partners from cell lysates.

Cellular Thermal Shift Assay (CETSA): To identify target engagement by observing the stabilization of a target protein upon compound binding.

Genetic Approaches: Employing CRISPR-Cas9 or siRNA screens to identify genes that confer sensitivity or resistance to the compound.

Once a primary target is identified, further studies using recombinant proteins and enzyme kinetics assays will be necessary to confirm direct binding and modulation of activity. Understanding how the hydroxymethyl group contributes to binding affinity and selectivity will be a key aspect of these investigations. ontosight.ai

Exploration of Polypharmacology and Multi-Target Modulators Based on the Scaffold

The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is a promising strategy for treating complex multifactorial diseases like metabolic syndrome or cancer. acs.orgnih.gov The N-benzylbenzamide scaffold has already been successfully utilized to create dual-target modulators, such as those that simultaneously act on soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ). acs.orgnih.govresearchgate.net

The this compound scaffold is an excellent candidate for the development of new multi-target ligands. Its inherent structure provides a foundation that can be rationally modified to engage with two or more distinct biological targets. For example, by combining key pharmacophoric features from known inhibitors of different target classes onto this single scaffold, novel multi-target drugs could be engineered.

Table 1: Potential Multi-Target Strategies for the this compound Scaffold

| Target Combination | Therapeutic Area | Rationale |

| Kinase / HDAC | Oncology | Synergistic effects in cancer therapy by targeting both signaling pathways and epigenetic regulation. nih.gov |

| AChE / BACE1 | Alzheimer's Disease | A dual-pronged approach to increase acetylcholine (B1216132) levels and reduce amyloid-beta plaque formation. mdpi.comnih.gov |

| sEH / PPARγ | Metabolic Syndrome | Building on previous successes with the N-benzylbenzamide scaffold to address hypertension and diabetes simultaneously. acs.orgnih.gov |

The development of such multi-target agents could lead to more effective therapies with potentially reduced risks of drug-drug interactions that are common with combination therapies. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel therapeutics. These computational tools can analyze vast datasets to identify subtle patterns that are not apparent through traditional analysis. For the this compound scaffold, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on data from synthesized analogues to build predictive models. These models can then estimate the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Generative Models: AI can be used to design entirely new molecules based on the this compound scaffold. These generative models can explore a vast chemical space to propose novel structures with desired properties, such as high predicted activity and drug-like characteristics.